

7-oxanorbornadiene basic structure and properties

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Compound Focus: 7-OXANORBORNADIENE

CAS No.: 6569-83-1

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Core Structure and Basic Properties

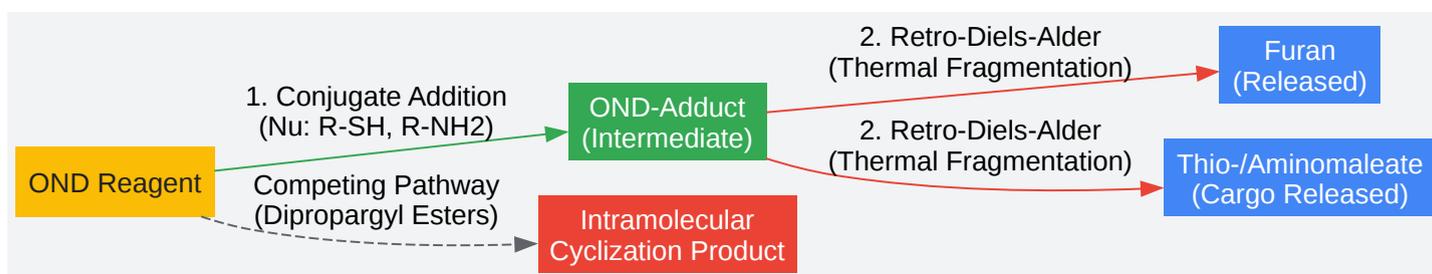
7-Oxanorbornadiene (OND), also known as 7-oxabicyclo[2.2.1]hepta-2,5-diene, is a bicyclic compound with a oxygen atom in the bridgehead position. Its core structure and fundamental identifiers are summarized below.

Property	Description / Value
Chemical Name	7-Oxabicyclo[2.2.1]hepta-2,5-diene [1]
CAS Number	6569-83-1 [1]
Molecular Formula	C ₆ H ₆ O [1]
Molecular Weight	94.11 g/mol [1]
Density	1.136±0.06 g/cm ³ (Predicted) [1]
Boiling Point	129 °C [1]
Synonyms	Oxanorbornadiene; 7-Oxanorbornadien; 7-Oxa-2,5-norbornadiene [2]

Reactivity and Mechanism of Action

The significant utility of ONDs, particularly dicarboxylate derivatives, stems from the unique **electrophilicity of the maleate moiety** embedded within the strained bicyclic framework. This structure confers high reactivity while maintaining stability in aqueous environments, making ONDs excellent **bioconjugation reagents** [3].

A key feature of OND chemistry is the **Retro-Diels-Alder (rDA) fragmentation**, which is typically inert in the parent OND but is triggered upon nucleophilic addition. This forms the basis for its "click-and-release" functionality [4]. The primary reaction and degradation pathways are visualized below.



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The primary "click-and-release" mechanism and a key competing side reaction of ONDs.

Key Degradation and Side Reactions

- **Aqueous-Phase Deactivation:** In neutral aqueous buffers, OND diesters can undergo isomerization rather than simple hydrolysis. Specific pathways can involve intramolecular conjugate addition followed by rDA, or intermolecular addition of solvents like methanol [3].
- **Intramolecular [2+2+2] Cycloaddition:** A notable competing reaction occurs with **dipropargyl ester** ONDs (e.g., compound **3**), where the propargyl groups undergo a facile intramolecular cyclization. This reaction is accelerated in aqueous environments and can be a significant decomposition pathway, making these derivatives less stable [3].

Stability and Reactivity of OND Adducts

The stability of OND adducts, and thus the release rate of the conjugated cargo, is highly tunable. The half-lives of various OND-thiol adducts have been systematically studied, with key findings summarized in the table below [4].

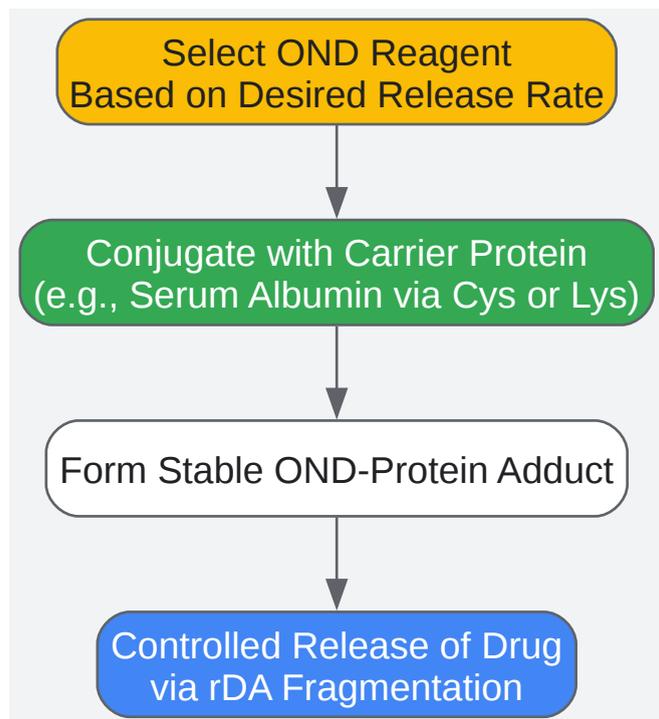
Adduct	R ¹ Substituent	R ² Ester Group	Approx. Half-Life (Days)
2a	H	CO ₂ Me	0.48
2b	Me	CO ₂ Me	2.3
2c	CH ₂ NHDansyl	CO ₂ Me	23.3
2d	CH ₂ N(Me)Dansyl	CO ₂ Me	4.7
2f	CH ₂ NHAc	CO ₂ Me	18.8
2g	CH ₂ NHAc	CO ₂ Et	17.8
2h	CH ₂ NHAc	CO ₂ tBu	11.3
2i	CH ₂ NHAc	CO ₂ CH ₂ C≡CH	5.6
2q	CH ₂ OH	CO ₂ Me	7.2

Key influences on stability from the data include:

- **Bridgehead Substitution:** Introducing a methyl group at the bridgehead (2b) increases stability compared to the unsubstituted adduct (2a). Bulkier aromatic groups like dansyl (2c) further enhance stability [4].
- **Ester Group Electronics and Sterics:** Bulkier ester groups (e.g., t-butyl, 2h) and strong electron-withdrawing groups (e.g., trifluoromethyl, 2r/s) can significantly alter the half-life [4].
- **N-Substitution on Linker:** Methylation of a sulfonamide nitrogen on the side chain (cf. 2c vs. 2d) drastically reduces adduct stability, likely by disrupting a stabilizing intramolecular hydrogen bond [3] [4].

Applications in Drug Delivery and Bioconjugation

OND reagents have been successfully explored for covalent modification of proteins like serum albumin (SA), a common macromolecular drug carrier [4]. The workflow for this application is illustrated below.



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The workflow for using OND reagents in drug delivery, from reagent selection to cargo release.

- **High Selectivity and Speed:** ONDs show a strong preference for thiols over amines, with a selectivity of >1000-fold. Labeling of the single cysteine in bovine serum albumin (BSA) is complete within minutes at mid-micromolar concentrations [4].
- **Tunable Release Profiles:** By selecting different OND coupling partners (thiols or amines) and modifying the OND structure, the release half-life of a conjugated cargo can be tuned from **40 minutes to over 7 days** at 37°C. OND-amine adducts are generally more stable than OND-thiol adducts [4].
- **Acid-Sensitivity:** The rDA fragmentation of OND-amine adducts is sensitive to acidic conditions, providing an additional mechanism for controlled release in environments like tumor tissue or cellular endosomes [4].

Key Experimental Protocols

Synthesis of OND Diesters

OND diesters are readily synthesized in a single step.

- **Reaction:** A Diels-Alder cycloaddition between a furan derivative and dialkyl acetylenedicarboxylate [4].
- **Procedure:** Combine the furan and acetylenedicarboxylate in an appropriate solvent. The reaction is high-yielding and tolerates a wide range of functional groups (sulfonamides, amides, ureas, alcohols, thioethers), though thioureas and free furfurylamine can lead to side reactions [4].

Formation of OND-Thiol Adducts

This is the key "click" step for bioconjugation.

- **Procedure:** Add β -mercaptoethanol (or other thiols) to the OND diester in acetonitrile with a catalytic amount of a tertiary amine base [4].
- **Outcome:** The reaction proceeds with high **exo-selectivity** and regioselectivity to give the 3-exo-syn adduct in near-quantitative yield [4].

Monitoring Adduct Stability and Release Kinetics

- **Method 1 (NMR):** Dissolve the OND-thiol or OND-amine adduct in an appropriate deuterated solvent (e.g., CDCl_3). Monitor the decomposition by ^1H NMR at room temperature, fitting the decay to a first-order kinetic model to determine the half-life [4].
- **Method 2 (HPLC/UV):** Incubate the adduct in an aqueous buffer (e.g., pH 7 phosphate buffer, with or without DMSO cosolvent). Withdraw aliquots over time and analyze by HPLC, tracking the disappearance of the adduct or the appearance of the thiomaleate/furan products [4].

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References

1. - 7 | 6569-83-1 OXANORBORNADIENE [chemicalbook.com]

2. - 7 | CAS#:6569-83-1 | Chemsrvc OXANORBORNADIENE [chemsrc.com]

3. Aqueous-Phase Deactivation and Intramolecular [2+2+ ... [pmc.ncbi.nlm.nih.gov]

4. Degradable Conjugates from Oxanorbornadiene Reagents [pmc.ncbi.nlm.nih.gov]

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